molecular formula C15H14N4O4 B13364443 4-hydroxy-3-[(4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl)(1-methyl-1H-imidazol-2-yl)methyl]-2(1H)-pyridinone

4-hydroxy-3-[(4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl)(1-methyl-1H-imidazol-2-yl)methyl]-2(1H)-pyridinone

Cat. No.: B13364443
M. Wt: 314.30 g/mol
InChI Key: KYCYSOMTPTYNNY-UHFFFAOYSA-N
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Description

4-hydroxy-3-[(4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl)(1-methyl-1H-imidazol-2-yl)methyl]-2(1H)-pyridinone is a complex organic compound that features a pyridinone core structure. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes both pyridinone and imidazole moieties, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-3-[(4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl)(1-methyl-1H-imidazol-2-yl)methyl]-2(1H)-pyridinone typically involves multi-step organic reactions. One common synthetic route includes the condensation of a pyridinone derivative with an imidazole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in production .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-3-[(4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl)(1-methyl-1H-imidazol-2-yl)methyl]-2(1H)-pyridinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized pyridinone and imidazole derivatives .

Scientific Research Applications

4-hydroxy-3-[(4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl)(1-methyl-1H-imidazol-2-yl)methyl]-2(1H)-pyridinone has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-hydroxy-3-[(4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl)(1-methyl-1H-imidazol-2-yl)methyl]-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant, scavenging free radicals and reducing oxidative stress. It may also inhibit certain enzymes, modulating biochemical pathways involved in inflammation and cell signaling .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridinone and imidazole derivatives, such as:

Uniqueness

What sets 4-hydroxy-3-[(4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl)(1-methyl-1H-imidazol-2-yl)methyl]-2(1H)-pyridinone apart is its dual functionality, combining the properties of both pyridinone and imidazole moieties. This unique structure allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities .

Properties

Molecular Formula

C15H14N4O4

Molecular Weight

314.30 g/mol

IUPAC Name

4-hydroxy-3-[(4-hydroxy-2-oxo-1H-pyridin-3-yl)-(1-methylimidazol-2-yl)methyl]-1H-pyridin-2-one

InChI

InChI=1S/C15H14N4O4/c1-19-7-6-16-13(19)12(10-8(20)2-4-17-14(10)22)11-9(21)3-5-18-15(11)23/h2-7,12H,1H3,(H2,17,20,22)(H2,18,21,23)

InChI Key

KYCYSOMTPTYNNY-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C(C2=C(C=CNC2=O)O)C3=C(C=CNC3=O)O

Origin of Product

United States

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